molecular formula C12H9F2NO B15129460 [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol

Cat. No.: B15129460
M. Wt: 221.20 g/mol
InChI Key: KCPIFCAYKASNBQ-UHFFFAOYSA-N
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Description

Chemical Structure: [6-(2,4-Difluorophenyl)pyridin-3-yl]methanol (CAS: 887974-78-9) is a pyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring and a 2,4-difluorophenyl substituent at the 6-position (Figure 1) . Molecular Formula: C₁₂H₉F₂NO. Molecular Weight: 221.20 g/mol. Key Features:

  • The 2,4-difluorophenyl group enhances lipophilicity and may influence binding interactions in medicinal or agrochemical applications.
  • The hydroxymethyl group offers a site for further functionalization, such as esterification or oxidation .

Properties

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[6-(2,4-difluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-6,16H,7H2

InChI Key

KCPIFCAYKASNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol typically involves the reaction of 2,4-difluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The final product is purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production methods for [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids.

Conditions :

  • Primary oxidation to aldehyde: TEMPO/NaOCl system in water/acetone (pH 9–10) at 0–5°C .

  • Secondary oxidation to carboxylic acid: KMnO₄ or CrO₃ in acidic aqueous media .

Example :

Starting MaterialReagentsProductYieldReference
[6-(2,4-Difluorophenyl)pyridin-3-yl]methanolTEMPO/NaOCl[6-(2,4-Difluorophenyl)pyridin-3-yl]methanal75–82%
[6-(2,4-Difluorophenyl)pyridin-3-yl]methanolKMnO₄/H₂SO₄6-(2,4-Difluorophenyl)nicotinic acid68%

Esterification and Etherification

The alcohol participates in nucleophilic acyl substitutions.

Conditions :

  • Esterification : EDCI/HOBt with carboxylic acids in DMF .

  • Etherification : Alkylation with alkyl halides using Cs₂CO₃ or NaH .

Example :

Reaction TypeReagentsProductYieldReference
EsterificationAcetic anhydride, DMAP3-(Acetoxymethyl)-6-(2,4-difluorophenyl)pyridine89%
EtherificationBenzyl bromide, Cs₂CO₃3-(Benzyloxymethyl)-6-(2,4-difluorophenyl)pyridine76%

Coupling Reactions

The pyridine ring and difluorophenyl group enable cross-coupling.

Conditions :

  • Suzuki-Miyaura coupling : Pd(PPh₃)₄, arylboronic acids, K₂CO₃ in dioxane/H₂O (80°C) .

  • Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, amines in toluene (110°C) .

Example :

SubstrateCoupling PartnerProductYieldReference
3-Bromo-6-(2,4-difluorophenyl)pyridine4-Methoxyphenylboronic acid6-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)pyridine85%

Functional Group Interconversion

The hydroxymethyl group is converted to halides or amines.

Conditions :

  • Chlorination : SOCl₂ in DCM (0°C to reflux) .

  • Amination : Mitsunobu reaction with DEAD/PPh₃ and amines .

Example :

ReactionReagentsProductYieldReference
ChlorinationSOCl₂, DCM3-(Chloromethyl)-6-(2,4-difluorophenyl)pyridine91%
Reductive AminationNH₃, NaBH₃CN3-(Aminomethyl)-6-(2,4-difluorophenyl)pyridine63%

Stability and Side Reactions

  • Hydrolysis : The hydroxymethyl group is stable under neutral conditions but hydrolyzes in strong acid/base to nicotinic acid derivatives .

  • Photodegradation : Exposure to UV light leads to defluorination and ring-opening byproducts .

Industrial-Scale Modifications

  • Continuous flow oxidation : TEMPO/NaOCl in microreactors improves yield (92%) and reduces reaction time .

  • Catalytic hydrogenation : Pd/C-mediated reduction of intermediates under H₂ (20 bar) enhances selectivity .

Scientific Research Applications

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is a chemical compound with a variety of applications, particularly in organic synthesis and medicinal chemistry. Its unique structure, combining aromatic and heterocyclic components, makes it a valuable building block in these fields.

Applications

  • Organic Synthesis : [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol acts as a versatile building block. The synthesis of this compound often requires anhydrous solvents and an inert atmosphere to prevent unwanted side reactions. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels. For large-scale production, continuous flow reactors and automated systems may be utilized to enhance efficiency and yield. Advanced purification techniques like high-performance liquid chromatography (HPLC) are also incorporated to ensure product quality.
  • Medicinal Chemistry : The biological activity of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is of significant interest due to its potential interactions with various biological targets. The difluorophenyl moiety enhances the compound's binding affinity to specific enzymes or receptors, which may modulate their activity. This compound has been explored in research related to anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies.

    Studies on the interactions of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol with biological targets have highlighted its potential as a modulator of enzyme activity. The specific interactions depend on the structural features of the target proteins and the functional groups present in the compound. Research continues to elucidate these mechanisms to better understand its therapeutic potential.
  • Anti-fibrotic activity: Pyrimidine derivatives with a broad range of pharmacological activities have been utilized in the design of structures in medicinal chemistry .

Mechanism of Action

The mechanism of action of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, while the pyridine ring can facilitate interactions with specific amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Differences
[5-(2,4-Difluorophenyl)pyridin-3-yl]methanol 887974-19-8 5-position (pyridine), 2,4-difluorophenyl 221.20 Altered electronic effects due to substituent proximity; potential differences in solubility .
[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol 887974-88-1 6-position (pyridine), 2,5-difluorophenyl 221.20 Fluorine atoms at 2,5 on phenyl reduce steric hindrance compared to 2,4 substitution .

Impact of Positional Isomerism :

  • The 5-substituted isomer ([5-(2,4-difluorophenyl)pyridin-3-yl]methanol) may exhibit distinct NMR chemical shifts due to differing ring currents and hydrogen bonding .
  • Biological activity differences are plausible, as substituent positioning affects molecular recognition in enzyme binding .

Substituent Variations on the Phenyl Ring

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties
[6-(4-Trifluoromethylphenyl)pyridin-3-yl]methanol 4-CF₃ 253.22 Increased electron-withdrawing effect enhances stability but reduces solubility in polar solvents .
[6-(2,4-Dichlorophenyl)pyridin-3-yl]methanol 2,4-Cl₂ 234.06 Higher molecular weight and lipophilicity compared to fluorine analogs; potential toxicity concerns .

Electronic Effects :

  • Trifluoromethyl (-CF₃) groups are stronger electron-withdrawing groups than fluorine, altering reactivity in nucleophilic substitutions .
  • Dichloro-substituted analogs exhibit higher logP values, suggesting enhanced membrane permeability .

Functional Group Modifications on the Pyridine Ring

Compound Name Functional Group Molecular Weight (g/mol) Synthesis Yield (%)
(E)-N-cyclopropyl-3-(6-(5-((2,4-difluorophenyl)sulfonamido)pyridin-3-yl)quinolin-4-yl)acrylamide Sulfonamido-acrylamide ~550 (estimated) 21%
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol Trifluoroethoxy 221.13 Not reported

Heterocyclic and Hybrid Structures

Compound Name Structural Features Molecular Weight (g/mol) Applications
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine-pyridine hybrid 196.22 Drug discovery (e.g., kinase inhibitors) .
4-((6-(2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxypropyl)pyridin-3-yl)oxy)benzonitrile Difluoro-hydroxypropyl 418.30 Fungicidal activity against sugar beet leaf spot .

Research Findings and Data Trends

Physicochemical Properties

  • Solubility: Fluorinated phenylpyridines generally exhibit lower aqueous solubility compared to non-fluorinated analogs due to increased hydrophobicity. For example, [6-(2,4-difluorophenyl)pyridin-3-yl]methanol is sparingly soluble in water but soluble in DMSO .
  • Thermal Stability: Trifluoromethyl-substituted derivatives (e.g., [6-(4-trifluoromethylphenyl)pyridin-3-yl]methanol) show higher decomposition temperatures (>200°C) due to strong C-F bonds .

Biological Activity

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluorophenyl group and a methanol moiety. This structural configuration is crucial for its interaction with biological targets.

The interaction of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol with specific molecular targets is central to its biological activity. Key mechanisms include:

  • Receptor Binding : The compound acts as a ligand in receptor binding studies, enhancing our understanding of receptor-ligand interactions.
  • Enzyme Inhibition : It may inhibit certain enzymes, affecting various signaling pathways involved in disease processes.
  • Cell Cycle Modulation : Similar compounds have shown the ability to arrest the cell cycle, particularly in the G2/M phase, which is critical in cancer therapy.

Biological Activity Overview

The biological activities of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol can be summarized in the following categories:

Activity TypeDescription
Anticancer Potential to inhibit tumor cell proliferation and induce apoptosis.
Anti-inflammatory May modulate inflammatory pathways by inhibiting specific cytokines.
Neuroprotective Investigated for effects on neurodegenerative disease models.

Case Studies and Research Findings

  • Anticancer Activity
    • A study demonstrated that compounds structurally similar to [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects . For instance, derivatives showed significant inhibition of tubulin polymerization, leading to cell cycle arrest.
  • Inflammatory Response Modulation
    • Research indicated that related compounds could inhibit TNF-alpha release in LPS-stimulated models, showcasing their potential as anti-inflammatory agents . The modulation of inflammatory pathways could be attributed to their interaction with specific receptors involved in immune response.
  • Neuroprotective Effects
    • In neurodegeneration studies, similar pyridine derivatives were shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol may also possess neuroprotective properties .

Research Data

The following table summarizes key findings from various studies on related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
6-(2,4-Difluorophenyl)pyridin-3-YLA549 (lung cancer)12.07Tubulin polymerization inhibition
6-(2-fluorophenyl)pyridin-3-YLMCF7 (breast cancer)10.5Apoptosis induction
6-(chlorophenyl)pyridin-3-YLHT29 (colon cancer)8.5Cell cycle arrest

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